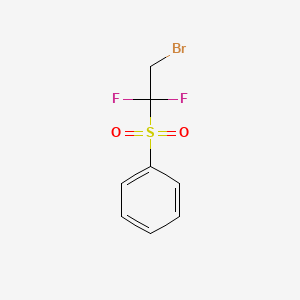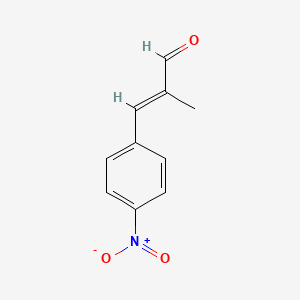
2-Propenal, 2-methyl-3-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenal, 2-methyl-3-(4-nitrophenyl)- is an organic compound with the molecular formula C10H9NO3 It is a derivative of propenal, featuring a nitrophenyl group attached to the third carbon and a methyl group on the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 2-methyl-3-(4-nitrophenyl)- typically involves the condensation of 4-nitrobenzaldehyde with isobutyraldehyde in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate aldol product, which then undergoes dehydration to yield the final compound .
Industrial Production Methods
Industrial production of 2-Propenal, 2-methyl-3-(4-nitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenal, 2-methyl-3-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: 2-Methyl-3-(4-nitrophenyl)propanoic acid.
Reduction: 2-Methyl-3-(4-aminophenyl)propenal.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-Propenal, 2-methyl-3-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 2-Propenal, 2-methyl-3-(4-nitrophenyl)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the presence of the nitro group, which enhances the compound’s electrophilic nature .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenal, 2-methyl-3-phenyl-: Similar structure but lacks the nitro group, resulting in different chemical properties and reactivity.
2-Propenal, 3-(2-methoxyphenyl)-: Contains a methoxy group instead of a nitro group, leading to variations in its chemical behavior and applications.
Uniqueness
The nitro group enhances the compound’s electrophilic nature, making it more reactive in certain chemical reactions compared to its analogs .
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
(E)-2-methyl-3-(4-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C10H9NO3/c1-8(7-12)6-9-2-4-10(5-3-9)11(13)14/h2-7H,1H3/b8-6+ |
Clé InChI |
UTNWCRRIRXIRHG-SOFGYWHQSA-N |
SMILES isomérique |
C/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C=O |
SMILES canonique |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


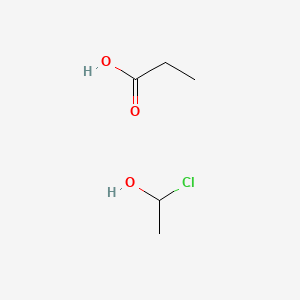
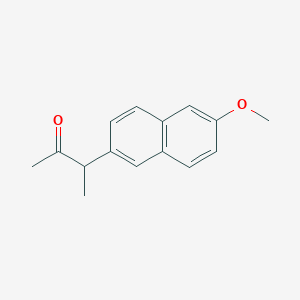
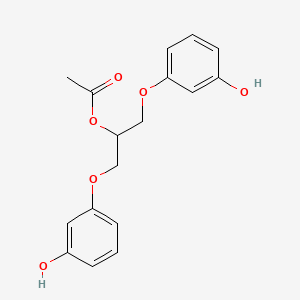
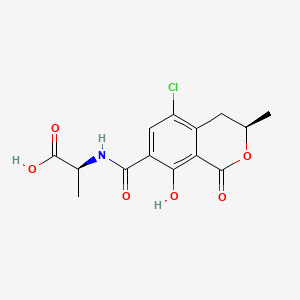
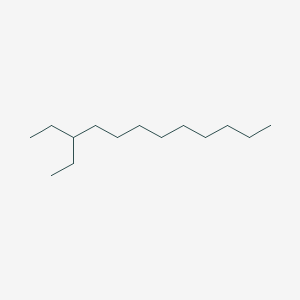
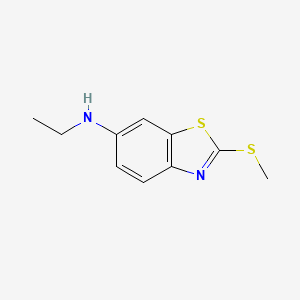
-lambda~4~-sulfanylidene]benzamide](/img/structure/B14626103.png)
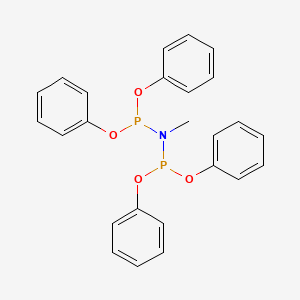
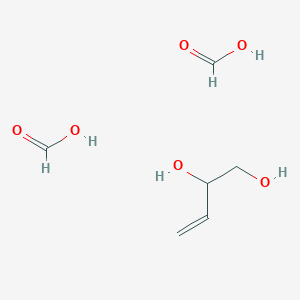



![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
